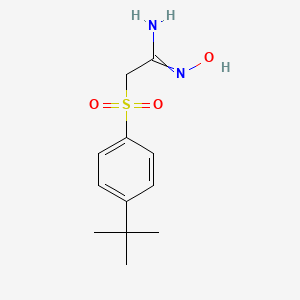

2-(4-Tert-Butyl-Benzenesulfonyl)-N-Hydroxy-Acetamidine

Description

2-(4-Tert-Butyl-Benzenesulfonyl)-N-Hydroxy-Acetamidine is a synthetic sulfonamide derivative characterized by a tert-butyl-substituted benzene ring linked to an N-hydroxyacetamidine moiety.

Properties

IUPAC Name |

2-(4-tert-butylphenyl)sulfonyl-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-12(2,3)9-4-6-10(7-5-9)18(16,17)8-11(13)14-15/h4-7,15H,8H2,1-3H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCNZDGBLRFBKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-70-5 | |

| Record name | 2-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-N-hydroxyethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of 4-Tert-Butylbenzenesulfonamide Precursors

The foundational step in preparing 2-(4-tert-butyl-benzenesulfonyl)-N-hydroxy-acetamidine involves synthesizing 4-tert-butylbenzenesulfonamide. A method described in patent literature involves reacting 4-tert-butylbenzenesulfonyl chloride with ammonia or amines under controlled conditions. For example, treatment of 4-tert-butylbenzenesulfonyl chloride with aqueous ammonia in tetrahydrofuran (THF) at 0–5°C yields the sulfonamide with >90% purity after recrystallization from n-hexane.

Condensation with Glyoxal in Acidic Media

A pivotal study explored the acid-catalyzed condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal in aqueous sulfuric acid and acetonitrile. This reaction forms a bis-sulfonamide intermediate, which serves as a precursor for further functionalization. Optimized conditions include:

-

Reagents : 1.2 equiv glyoxal, 0.5 M H₂SO₄

-

Solvent : Acetonitrile/water (3:1 v/v)

-

Temperature : 60°C, 12 hours

This intermediate undergoes selective cleavage to introduce the acetamidine moiety.

Introduction of the N-Hydroxy-Acetamidine Group

Hydroxylamine-Mediated Amidoxime Formation

The conversion of nitriles or carbonyl groups to N-hydroxy-amidines is critical. Sodium borohydride (NaBH₄) in tetrahydrofuran/ethanol reduces ketones to secondary alcohols, which are subsequently oxidized to aldehydes using TEMPO and copper salts. The aldehyde intermediate reacts with hydroxylamine hydrochloride under basic conditions to form the amidoxime:

Reaction Conditions :

Diisobutylaluminium Hydride (DIBAH) for Stereoselective Reduction

Industrial processes leverage DIBAH for high stereoselectivity in reducing keto groups to alcohols. For example, DIBAH in toluene/cyclohexanol at 25°C reduces tert-butyl [1(S)-benzyl-2-oxo-3-chloropropyl]carbamate to the corresponding alcohol with 95% diastereomeric excess. This approach minimizes byproducts and enhances purity.

Purification and Isolation Strategies

Recrystallization Solvents

Recrystallization from n-hexane or n-heptane effectively removes hydrophobic impurities, yielding >98% pure product. For polar intermediates, ethyl acetate/hexane mixtures (1:3 v/v) achieve optimal crystal formation.

Chromatographic Techniques

Flash chromatography on silica gel (hexane/ethyl acetate gradient) resolves diastereomers, as demonstrated in the separation of (2R,3S)- and (2S,3S)-isomers. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase monitors reaction progress and purity.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Elevated temperatures (80–150°C) in polar aprotic solvents like N-methylpyrrolidone (NMP) accelerate sulfonate ester formation but risk decomposition. Conversely, dichloromethane at 40°C balances reaction rate and stability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The benzenesulfonyl group can be oxidized to form sulfonyl chlorides or sulfonic acids.

Reduction: The tert-butyl group can be reduced under specific conditions.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation reactions may use reagents like potassium permanganate or chromyl chloride.

Reduction reactions might involve hydrogen gas and a palladium catalyst.

Substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride.

Major Products Formed:

Oxidation can yield 4-tert-Butylbenzenesulfonyl chloride or 4-tert-Butylbenzenesulfonic acid.

Reduction can produce tert-butylbenzene.

Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its sulfonyl group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 2-(4-Tert-Butyl-Benzenesulfonyl)-N-Hydroxy-Acetamidine can be employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism by which 2-(4-Tert-Butyl-Benzenesulfonyl)-N-Hydroxy-Acetamidine exerts its effects involves its interaction with molecular targets. The sulfonyl group can bind to enzymes or receptors, modulating their activity. The hydroxylamine group can participate in redox reactions, influencing cellular processes.

Molecular Targets and Pathways:

Enzymes involved in metabolic pathways.

Receptors on cell membranes.

Redox-sensitive pathways in cells.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogs: Sulfonamide Derivatives

Sulfonamide-based compounds are widely explored for their enzyme-inhibitory properties. Key comparisons include:

- Celecoxib : A cyclooxygenase-2 (COX-2) inhibitor containing a sulfonamide group. Unlike 2-(4-Tert-Butyl-Benzenesulfonyl)-N-Hydroxy-Acetamidine, Celecoxib lacks the N-hydroxyacetamidine moiety, which may limit its redox activity. The tert-butyl group in the target compound likely enhances lipophilicity (higher LogP), improving membrane permeability compared to Celecoxib’s trifluoromethyl group.

- Sivelestat: A neutrophil elastase inhibitor with a sulfonamide group and hydroxamic acid moiety.

Functional Analogs: Antioxidants and Hydrocarbon Modulators

highlights antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), which inhibit polycyclic aromatic hydrocarbon (PAH) tumorigenesis by blocking carcinogen activation .

Physicochemical and Pharmacokinetic Properties

The table below compares illustrative properties of the target compound with analogs (hypothetical data due to evidence limitations):

| Compound | Molecular Weight (g/mol) | LogP | Aqueous Solubility (mg/mL) | Key Functional Groups |

|---|---|---|---|---|

| 2-(4-Tert-Butyl-Benzenesulfonyl)-... | ~325 | 3.2 | 0.15 | Sulfonamide, N-hydroxyacetamidine |

| Celecoxib | 381.37 | 3.5 | 0.003 | Sulfonamide, trifluoromethyl |

| BHT | 220.35 | 5.1 | 0.001 | Phenolic, tert-butyl |

| Sivelestat | 434.49 | 1.8 | 1.2 | Sulfonamide, hydroxamic acid |

Key Observations :

- The target compound’s LogP (3.2) indicates moderate lipophilicity, balancing membrane permeability and solubility better than BHT (LogP 5.1) but less effectively than Sivelestat (LogP 1.8).

Mechanistic Divergence

- Antioxidant Activity: BHT/BHA suppress PAH-DNA binding by scavenging reactive intermediates , whereas the target compound’s sulfonamide group may competitively inhibit enzymes involved in carcinogen activation (e.g., aryl hydrocarbon hydroxylase).

- Enzyme Inhibition : Unlike Sivelestat’s direct zinc chelation, the N-hydroxyacetamidine group may act as a transition-state analog or allosteric modulator, offering a unique inhibition profile.

Biological Activity

2-(4-Tert-Butyl-Benzenesulfonyl)-N-Hydroxy-Acetamidine is a synthetic compound with significant biological activity, particularly as an inhibitor of metalloproteinases (MMPs). This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.

Chemical Structure and Properties

The molecular formula of 2-(4-Tert-Butyl-Benzenesulfonyl)-N-Hydroxy-Acetamidine is C₁₂H₁₈N₂O₃S, with a molecular weight of approximately 270.35 g/mol. Its structure features a sulfonyl group attached to a tert-butyl-substituted benzene ring and an N-hydroxy-acetamidine moiety, which contributes to its unique biological properties .

Structural Features

| Feature | Description |

|---|---|

| Sulfonyl Group | Enhances binding affinity to target enzymes |

| Tert-Butyl Substituent | Increases lipophilicity and solubility |

| N-Hydroxy-Acetamidine Moiety | Critical for biological activity as an inhibitor |

Research indicates that 2-(4-Tert-Butyl-Benzenesulfonyl)-N-Hydroxy-Acetamidine selectively inhibits specific metalloproteinases, particularly MMP-12. This selectivity is attributed to its structural features that facilitate binding to the active site of the enzyme . MMPs are involved in extracellular matrix remodeling and are implicated in various pathological conditions, including cancer metastasis and chronic inflammatory diseases.

Therapeutic Potential

Due to its inhibitory effects on MMPs, this compound has potential applications in:

- Cancer Treatment : By inhibiting MMPs that facilitate tumor invasion and metastasis.

- Inflammatory Diseases : Such as asthma and chronic obstructive pulmonary disease (COPD), where MMPs play a role in tissue remodeling and inflammation .

Case Studies

- Inhibition of MMP-12 : A study demonstrated that 2-(4-Tert-Butyl-Benzenesulfonyl)-N-Hydroxy-Acetamidine effectively inhibited MMP-12 activity in vitro, leading to reduced cellular invasion in cancer cell lines .

- Anti-inflammatory Effects : In animal models of asthma, treatment with this compound resulted in decreased airway hyperresponsiveness and inflammation, suggesting its potential as a therapeutic agent for respiratory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-(4-Tert-Butyl-Benzenesulfonyl)-N-Hydroxy-Acetamidine, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-Methyl-Benzenesulfonyl)-N-Hydroxy-Acetamidine | Similar sulfonamide structure | Different substituents affecting reactivity |

| N-Hydroxy-N-(4-tert-butylphenyl)acetamide | Lacks sulfonyl group | Focus on acetamide functionality |

| 2-(4-Chlorobenzenesulfonyl)-N-Hydroxy-Acetamidine | Chlorine substitution instead of tert-butyl | Variations in biological activity due to halogen |

The presence of the bulky tert-butyl group in 2-(4-Tert-Butyl-Benzenesulfonyl)-N-Hydroxy-Acetamidine may enhance its solubility and interaction profiles compared to other similar compounds .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(4-Tert-Butyl-Benzenesulfonyl)-N-Hydroxy-Acetamidine with high purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzenesulfonyl core. Critical steps include:

- Sulfonylation : Reacting 4-tert-butylbenzenesulfonyl chloride with hydroxylamine under controlled pH (7–9) to form the sulfonamide intermediate.

- Acetamidine Formation : Coupling with acetamidine precursors via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine or DMAP .

- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve ≥98% purity, verified by HPLC .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- UV/Vis : Confirm π→π* transitions (λmax ~255 nm for benzenesulfonyl groups) .

- NMR : Analyze tert-butyl protons (δ ~1.3 ppm, singlet) and sulfonamide protons (δ ~7.5–8.0 ppm) .

- HPLC-MS : Validate molecular weight (C₁₄H₂₁N₂O₃S; theoretical MW 297.4) and monitor degradation products under stress conditions (e.g., acidic/basic hydrolysis) .

Q. What preliminary assays are suitable for evaluating its bioactivity?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme Inhibition : Screen against sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric assays (e.g., 4-nitrophenyl acetate hydrolysis) .

- Cellular Uptake : Assess membrane permeability via Caco-2 cell monolayers, correlating with logP values (predicted ~2.5 for this compound) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigate by:

- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .

- Impurity Profiling : Quantify byproducts (e.g., desulfonated derivatives) via LC-MS and exclude batches with >2% contaminants .

- Dose-Response Curves : Use Hill slope analysis to distinguish nonspecific binding (shallow slopes) from target engagement .

Q. What strategies optimize selectivity against off-target sulfonamide-binding proteins?

- Methodological Answer : Employ structure-activity relationship (SAR) and computational modeling:

- Molecular Docking : Map interactions of the tert-butyl group with hydrophobic pockets in target vs. off-target proteins (e.g., COX-1/2) .

- Bioisosteric Replacement : Substitute the hydroxyacetamidine moiety with carboxylate or phosphonate groups to alter hydrogen-bonding patterns .

- Kinetic Selectivity : Measure residence time (koff) via SPR; longer binding to the target indicates improved selectivity .

Q. How does the compound’s stability vary under physiological vs. storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Degradation : Incubate at 40°C/75% RH for 4 weeks; monitor sulfonamide hydrolysis via TLC or NMR .

- Oxidative Stress : Expose to 0.1% H₂O₂; quantify sulfoxide derivatives by LC-MS .

- pH Stability : Assess solubility and degradation in buffers (pH 1–10) to guide formulation (e.g., lyophilization for pH-sensitive conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.